1-(Tert-butyl)-4-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-(Tert-butyl)-4-iodobenzene has been explored through various methodologies. A notable method involves the preparation from tert-butylbenzene or 4-tert-butylbenzoic acid, yielding 42.1% and 29.4% respectively, indicating that the tert-butylbenzene-based method is more efficient due to simpler procedures and lower cost (Yang Yu-ping, 2005).
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Methods : A study demonstrates the synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene or 4-tert-butylbenzoic acid, with the former method showing higher efficiency (Yang, 2005).
- Aminocarbonylation Reactions : Research on iodobenzene derivatives, including those with a tert-butyl substituent, shows their utility in aminocarbonylation reactions using tert-butylamine, with variations in reactivity based on the substituents (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
- Oxidative Transformations : A study discusses the use of bis(tert-butylperoxy)iodobenzene for the oxidation of alkyl esters and amides (Zhao, Yim, Tan, & Yeung, 2011).
Material Science and Polymer Chemistry
- Polymer Synthesis : Research on novel polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene shows these polymers have low dielectric constants, high thermal stability, and excellent solubility, making them useful for various applications (Chern & Tsai, 2008).
- Ortho-Linked Polyamides : Polyamides synthesized from derivatives of 4-tert-butylcatechol, including 1,2-bis(4-carboxyphenoxy)-4-tert-butylbenzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene, exhibit high thermal stability and are soluble in a variety of polar solvents (Hsiao, Yang, & Chen, 2000).
Organic Chemistry and Catalysis
- Palladium-Catalyzed Synthesis : A study demonstrates the use of 1-(tert-butyl)-2-iodobenzene in palladium-catalyzed C(sp3)-H amination reactions for the synthesis of indolines, important in pharmaceutical research (Sun, Wu, Qi, Ji, Cheng, & Zhang, 2019).
- Inclusion Compounds : Research on 1-tert-butyl-4-iodobenzene reveals its role in forming incommensurate thiourea inclusion compounds, a novel discovery in the field of crystallography (Palmer, Kariuki, Muppidi, Hughes, & Harris, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVIVQDHNKQWTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189306 | |
Record name | 4-t-Butyliodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-4-iodobenzene | |
CAS RN |
35779-04-5 | |
Record name | 1-tert-Butyl-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35779-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-t-Butyliodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035779045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-t-Butyliodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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